2-(benzylamino)-N-methylacetamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(benzylamino)-N-methylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-11-10(13)8-12-7-9-5-3-2-4-6-9;/h2-6,12H,7-8H2,1H3,(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFOFIAMROYLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937396-50-4 | |
| Record name | 2-(benzylamino)-N-methylacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-methylacetamide hydrochloride typically involves the reaction of benzylamine with N-methylacetamide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process, making it more cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-methylacetamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzylamine derivatives.
Reduction: Formation of N-methylbenzylamine.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
Antiepileptic Activity
Research has indicated that derivatives of 2-(benzylamino)-N-methylacetamide hydrochloride exhibit notable activity against central nervous system disorders. Specifically, compounds related to this structure have been evaluated for their ability to antagonize convulsions induced by various agents in animal models. For instance, studies have shown that these compounds can protect against lethality and convulsions in mice, suggesting their potential as antiepileptic agents .
Monoamine Oxidase Inhibition
Another significant application is the inhibition of monoamine oxidase (MAO), an enzyme implicated in neurotransmitter metabolism. Compounds derived from this class have demonstrated potent MAO-B inhibitory activity, which is crucial for increasing serotonin levels in the brain. Elevated serotonin levels can alleviate symptoms of depression and anxiety, making these compounds promising candidates for treating mood disorders .
Antimicrobial Activity
The structural features of this compound allow it to be evaluated for antimicrobial properties. Studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. This broad-spectrum antimicrobial activity positions these compounds as potential candidates for developing new antibiotics .
Anticancer Activity
In recent years, there has been a growing interest in the anticancer potential of this compound. Research indicates that its derivatives can inhibit the growth of various cancer cell lines. For example, certain analogues have shown IC50 values lower than standard chemotherapy agents, indicating their effectiveness in targeting cancer cells while sparing normal cells . The selectivity towards cancer cells enhances their therapeutic profile, reducing potential side effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include amination and acylation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Several case studies highlight the diverse applications of this compound:
-
Case Study 1: Antiepileptic Activity
A study evaluated the efficacy of a related compound in preventing seizures induced by bicucculine in mice. Results showed a significant protective effect at specific dosages, supporting its use as a potential antiepileptic drug . -
Case Study 2: Anticancer Screening
In vitro studies assessed the anticancer activity of synthesized derivatives against human colorectal carcinoma cell lines. The most potent compounds exhibited IC50 values significantly lower than those of standard treatments like 5-fluorouracil (5-FU), indicating superior efficacy .
Tables
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. Additionally, the compound may participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Target Compound and Analogs
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Structural Features |
|---|---|---|---|---|
| 2-(Benzylamino)-N-methylacetamide HCl | C₁₁H₁₅ClN₂O | 226.71 (calc.) | Water, polar solvents | Benzylamino, N-methylacetamide, HCl salt |
| 2-Amino-N-(3-methylbenzyl)acetamide (938336-81-3) | C₁₀H₁₃ClN₂O | 220.68 (calc.) | Polar solvents | 3-Methylbenzyl substitution, primary amine |
| 2-Amino-N-benzyl-N-ethylacetamide HCl (1209388-12-4) | C₁₂H₁₇ClN₂O | 248.73 (calc.) | Methanol, DMSO | N-Ethyl substitution, branched alkyl |
| 2-(Benzylamino)-3-methylbutanoic acid HCl (1396964-70-7) | C₁₂H₁₈ClNO₂ | 251.73 (calc.) | Water, ethanol | Extended carbon chain, carboxylic acid |
| 2-(Methylamino)-2-phenylacetic acid HCl (28544-42-5) | C₉H₁₂ClNO₂ | 201.65 (calc.) | Polar aprotic solvents | Phenyl substitution, α-methylamino group |
Notes:
- Solubility inferred from hydrochloride salt properties and functional groups (e.g., carboxylic acids enhance water solubility) .
Key Structural and Functional Differences
Benzyl Modifications: 3-Methylbenzyl substitution (CAS 938336-81-3) enhances lipophilicity (cLogP ~2.1 vs. ~1.5 for parent), favoring blood-brain barrier penetration . Backbone Elongation: The butanoic acid derivative (CAS 1396964-70-7) introduces a carboxylic acid, enabling salt formation with metals (e.g., sodium) for improved formulation .
Pharmacokinetic Implications :
Biological Activity
2-(Benzylamino)-N-methylacetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities, including neuroleptic effects, anticancer properties, and mechanisms of action involving various molecular targets. This article aims to synthesize current research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.
Chemical Formula
- IUPAC Name: this compound
- Molecular Formula: CHClNO
- Molecular Weight: 216.68 g/mol
Structure
The compound features a benzylamine moiety linked to an N-methylacetamide group, contributing to its biological activity through interactions with various biological targets.
Neuroleptic Activity
Research indicates that derivatives of benzamides, including this compound, exhibit significant neuroleptic activity. Studies have shown that certain analogs can be more potent than traditional neuroleptics like haloperidol and metoclopramide. For instance, a related compound demonstrated an antistereotypic effect significantly greater than that of metoclopramide, suggesting potential therapeutic applications in treating psychosis .
Anticancer Properties
The compound has been investigated for its anticancer properties. In vitro studies reveal that it may inhibit cellular processes involved in tumor growth. For example, related compounds have shown the ability to inhibit tyrosinase activity, which is crucial in melanin production and has implications for skin cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroleptic | Potent antistereotypic effects | |
| Anticancer | Inhibition of tyrosinase; potential anti-melanogenic effects | |
| Antioxidant | Scavenging of free radicals |
The mechanism through which this compound exerts its effects is multifaceted. It may act as a competitive inhibitor at specific enzyme sites, modulating pathways involved in neurotransmitter signaling and cellular proliferation. The presence of the benzyl group enhances binding affinity to target receptors compared to simpler amine structures.
Case Study 1: Neuroleptic Efficacy
A study evaluating various benzamide derivatives found that modifications to the benzyl group significantly enhanced neuroleptic activity. The compound was noted for its high efficacy with minimal side effects compared to traditional treatments .
Case Study 2: Anticancer Potential
Another investigation focused on the anti-melanogenic properties of related compounds derived from this compound. These studies highlighted the compound's ability to inhibit tyrosinase effectively and reduce melanin production in B16F10 melanoma cells, indicating potential applications in treating hyperpigmentation disorders .
Q & A
Basic: How can researchers verify the purity and structural integrity of 2-(benzylamino)-N-methylacetamide hydrochloride in synthetic batches?
Methodological Answer:
To confirm purity, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, as the compound’s aromatic and amide groups provide strong absorbance. Compare retention times against a certified reference standard. For structural validation, employ nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm the presence of benzyl protons (δ ~7.3 ppm), methyl groups (δ ~2.8 ppm for N-methyl), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR). Mass spectrometry (MS) with electrospray ionization (ESI) can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. Cross-reference spectral data with literature or databases like PubChem .
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
- Storage: Store in airtight containers at -20°C to prevent hygroscopic degradation, with desiccants to maintain stability .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across studies?
Methodological Answer:
Discrepancies often arise from differences in analytical conditions or sample purity. For example:
- Solubility: Test the compound in buffered solutions (pH 1–12) under controlled temperatures (25°C vs. 37°C) to assess pH-dependent behavior.
- Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min and compare results against literature values (e.g., 259–264°C for structurally similar benzylamine hydrochloride ).
- Data Harmonization: Validate findings using multiple techniques (e.g., thermogravimetric analysis for decomposition points) and cross-check with peer-reviewed databases like CAS Registry .
Advanced: What strategies optimize the synthetic yield of this compound?
Methodological Answer:
- Reagent Selection: Use borane-THF for selective reduction of intermediate amides, as seen in analogous syntheses of cathinone derivatives .
- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate acylation steps and minimize side reactions .
- Purification: Apply recrystallization from ethanol/water (7:3 v/v) to remove unreacted benzylamine or N-methylacetamide byproducts .
- Yield Monitoring: Track reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for primary amines .
Advanced: What analytical challenges arise in detecting degradation products of this compound, and how can they be mitigated?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the amide bond under acidic/basic conditions generates benzylamine and N-methylacetamide , which require sensitive detection .
- Analytical Solutions:
- LC-MS/MS: Use a reverse-phase column (C8) with gradient elution (0.1% formic acid in acetonitrile/water) to separate degradation products.
- Stability-Indicating Assays: Perform accelerated stability studies (40°C/75% RH for 6 months) and quantify impurities via UV diode-array detection to confirm peak homogeneity .
- Data Interpretation: Compare fragmentation patterns with synthetic standards and reference mass spectra from repositories like EPA DSSTox .
Advanced: How can researchers establish structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- Structural Modifications: Synthesize analogs by varying the benzyl group (e.g., halogen substitution) or replacing the methyl group with ethyl/isopropyl to assess steric/electronic effects .
- Biological Assays: Test analogs for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays and correlate results with computational docking studies .
- Data Analysis: Apply QSAR models (quantitative structure-activity relationships) using descriptors like logP, polar surface area, and H-bond donors .
Basic: What regulatory guidelines apply to the use of this compound in preclinical research?
Methodological Answer:
- Compliance: Adhere to TSCA regulations (Toxic Substances Control Act) for laboratory use, ensuring the compound is strictly for R&D purposes .
- Documentation: Maintain records of synthesis protocols, safety audits, and waste disposal per EPA guidelines (e.g., incineration for halogenated byproducts) .
Advanced: How can researchers address inconsistencies in toxicological data for this compound?
Methodological Answer:
- In Vivo/In Vitro Correlation: Conduct Ames tests for mutagenicity and compare with historical data on structurally related amines (e.g., benzylamine derivatives ).
- Dose-Response Studies: Perform acute toxicity assays in rodent models, calculating LD₅₀ values with 95% confidence intervals .
- Meta-Analysis: Aggregate data from multiple studies using systematic review tools (e.g., PRISMA guidelines) to identify confounding variables like impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
